Calix[4]arene

Catalog No.
S596989
CAS No.
74568-07-3
M.F
C28H24O4
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calix[4]arene

CAS Number

74568-07-3

Product Name

Calix[4]arene

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-25,26,27,28-tetrol

Molecular Formula

C28H24O4

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C28H24O4/c29-25-17-5-1-6-18(25)14-20-8-3-10-22(27(20)31)16-24-12-4-11-23(28(24)32)15-21-9-2-7-19(13-17)26(21)30/h1-12,29-32H,13-16H2

InChI Key

YPNHVQZZPXPQOS-UHFFFAOYSA-N

SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O

Synonyms

calix(4)arene, p-sulphonatocalix(4)arene

Canonical SMILES

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=CC=CC(=C4O)CC5=CC=CC1=C5O)O)O

Molecular Recognition and Sensing

Calix(4)arene's cavity and ability to be chemically modified allows it to act as a host molecule for specific guest molecules. This property makes it a potential candidate for sensors. Researchers are exploring calix(4)arene derivatives for the detection of various targets, including:

  • Biomolecules

    Studies have shown that calix(4)arene derivatives can bind with high affinity to specific biomolecules like enzymes, sugars, and amino acids. This ability can be harnessed to develop biosensors for disease diagnosis and monitoring.

  • Environmental Pollutants

    Calix(4)arene's ability to complex with heavy metals and organic pollutants is being investigated for environmental monitoring applications []. By attaching a signaling group to the calix(4)arene, a change in the signal upon binding with a pollutant can be detected.

  • Drugs

    Calix(4)arene derivatives can potentially be used to sense the presence of specific drugs in biological fluids. This has implications for therapeutic drug monitoring and drug abuse detection [].

Drug Delivery

The cavity of calix(4)arene can encapsulate drugs, making it a potential carrier for drug delivery systems. Researchers are exploring its use in:

  • Targeted Drug Delivery

    By attaching targeting moieties to the calix(4)arene, researchers aim to deliver drugs specifically to diseased cells, minimizing side effects [].

  • Controlled Drug Release

    The properties of calix(4)arene can be tuned to control the release of a drug at a specific rate or in response to a particular stimulus [].

Calix arene is a cyclic oligomer formed from the phenolic units and formaldehyde, typically consisting of four phenolic rings linked by methylene bridges. This compound exhibits a unique basket-like structure, characterized by a hydrophobic upper rim and a hydrophilic lower rim. The structural versatility of calix arene allows for various functionalizations, making it a significant compound in supramolecular chemistry. Its ability to form host-guest complexes with various molecules has led to its exploration in numerous applications, including sensing, drug delivery, and catalysis .

That enhance its functional properties. Key reactions include:

  • Functionalization: Calix arene can be modified through electrophilic aromatic substitution, alkylation, and acylation to introduce various functional groups that enhance its binding properties or solubility in different solvents .
  • Complexation: The compound can form complexes with cations and anions, which is crucial for its applications in selective ion recognition and extraction processes .
  • Multicomponent Reactions: Recent studies have demonstrated the effectiveness of multicomponent reactions to synthesize highly functionalized calixarenes, expanding their potential applications in medicinal chemistry and materials science .

Calix arene derivatives exhibit notable biological activities, including:

  • Anticancer Properties: Certain derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, calixarene amide derivatives have been identified as allosteric inhibitors targeting galectin-1, which plays a role in tumor progression .
  • Antimicrobial Activity: Functionalized calix arenes have demonstrated antimicrobial properties, making them potential candidates for developing new antimicrobial agents .
  • Enzyme Inhibition: Calix arene-based compounds have been studied for their ability to inhibit specific enzymes, contributing to their potential therapeutic applications in treating diseases linked to enzyme dysregulation .

Several methods exist for synthesizing calix arene:

  • Condensation Reaction: The traditional method involves the condensation of phenol and formaldehyde under basic conditions to form the calix arene core.
  • Thiol-Ene Click Chemistry: Recent advancements have introduced thiol-ene click reactions under UV irradiation, allowing for the efficient synthesis of water-soluble calixarenes with diverse functionalities .
  • Multicomponent Reactions: These reactions facilitate the simultaneous introduction of multiple functional groups into the calixarene framework, enhancing structural diversity and functionality .

Calix arene is utilized across various fields due to its unique properties:

  • Supramolecular Chemistry: It serves as a host molecule for encapsulating guest species, which is essential in designing sensors and drug delivery systems.
  • Analytical Chemistry: Calix arene derivatives are employed in selective ion sensors due to their ability to bind specific ions or molecules selectively.
  • Material Science: Functionalized calixarenes are used in creating novel materials with tailored properties for applications in nanotechnology and catalysis .

Studies on calix arene interactions focus on its ability to form complexes with ions and small molecules. These interactions are characterized by techniques such as:

  • Fluorescence Titration: This method helps determine binding constants and affinities between calixarene derivatives and target molecules.
  • Nuclear Magnetic Resonance Spectroscopy: Used to elucidate the structure of complexes formed between calix arene and guest molecules.
  • X-ray Crystallography: Provides detailed structural information about the host-guest complexes formed by calixarene derivatives.

Calix arene is part of a broader family of calixarene compounds. Here are some similar compounds along with their unique characteristics:

CompoundDescriptionUnique Feature
Calix areneA trimer of phenolic unitsSmaller cavity size compared to calix arene
Calix areneA pentamer of phenolic unitsLarger cavity size allowing for bigger guest molecules
ThiacalixareneContains sulfur atoms in place of methylene bridgesExhibits different chemical reactivity due to sulfur presence
ResorcinarenesSimilar structure but based on resorcinolOffers distinct binding properties due to hydroxyl arrangement

Calix arene stands out due to its balanced cavity size and functional versatility, making it particularly effective for applications requiring selective binding and encapsulation.

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

74568-07-3

Wikipedia

Calix[4]arene

Dates

Modify: 2023-08-15

A layer-by-layer assembled D/L-arginine-calix[4]arene-Si-surface for macroscopic enantio-selective discrimination of (

Xiong Li, Yingying Yang, Jiaxin Quan, Jin Zhang, Ming Cheng, Hewei Yan, Siyun Zhang, Lei Yang, Zhiyan Lu, Haibing Li
PMID: 33982718   DOI: 10.1039/d1cc01307f

Abstract

Chiral arginine was introduced by layer-by-layer assembly onto a calix[4]arene-diacid modified silica surface to control the adsorption of different kinds of ibuprofen droplets. The droplet of (S)-ibuprofen slid off rapidly, whereas the droplet of (R)-ibuprofen absorbed on the modified surface.


Nano-scale selective and sensitive optical sensor for metronidazole based on fluorescence quenching: 1H-Phenanthro[9,10-d]imidazolyl-calix[4]arene fluorescent probe

Evin Aysegul Simsir, Serkan Erdemir, Mustafa Tabakci, Begum Tabakci
PMID: 33926701   DOI: 10.1016/j.aca.2021.338494

Abstract

It is crucial to determine and control the metronidazole (MET) ingredient in food and pharmaceuticals for human health and food safety. Even though many sensors have been previously reported to detect MET, there is still a need for a highly selective and sensitive, easy, fast, cost-effective sensor in this area. Herein, we report a fluorescent calix[4]arene derivative (PIMC) for highly selective and sensitive and facile and rapid MET detection based on fluorescence (FL) quenching. The highest FL quenching occurs when PIMC is exposed to MET solution at 400 nm (λ
= 340). Owing to the quenching efficacy of MET linearly up to 5.5 × 10
nM was obtained a detection limit of 2.44 nM. Besides, interferences of other pharmaceuticals and ions on probe performance were investigated. The FL probe was successful in MET detection without the assistance of any separation techniques in a pharmaceutical sample (tablet) with an acceptable recovery of 101.3%. The applicability of the current probe as a paper-based sensor to MET detection has been successfully tested. As a result, the proposed probe presents a fast and suitable strategy to sensitive and selective detect MET and proves a good potential for practical applications, especially pharmaceutical preparations.


Tetrasulfonate calix[4]arene modified large pore mesoporous silica microspheres: Synthesis, characterization, and application in protein separation

Wei Gao, Ye Wang, Feng Zhang, Sen Zhang, Hong-Zhen Lian
PMID: 33676713   DOI: 10.1016/j.talanta.2021.122171

Abstract

Effective protein adsorption by solid matrices from complex biological samples has attracted attention for broad application in biomedical field. Immobilization of calixarenes to solid supports is an essential process for their application in protein separation and purification. Silica is the most widely used support material in calixarene immobilization. With high concentration of polymer microspheres as templates, the large pore mesoporous silica microspheres with controllable, uniform size and structure were successfully synthesized and the resulting large pore mesoporous silica microspheres were modified with water-soluble tetrasulfonate calix[4]arene of unique hollow cavity-shaped structure. The tetrasulfonate calix[4]arene modified large pore mesoporous silica microspheres (SCLX4@LPMS) were characterized by diverse analytical techniques and their protein adsorption performance were also investigated. The obtained SCLX4@LPMS gave rise to an adsorption efficiency of >90% for cytochrome c and lysozyme within a wide pH range of 3.0-10.0 and possessed remarkably high adsorption capacity of cytochrome c (363.64 mg g
) and lysozyme (166.11 mg g
). The retained cytochrome c and lysozyme can be readily eluted by using phosphate buffer solution containing NaCl as a stripping reagent with the recoveries of 81% and 86% after 5 times enrichment, respectively. The SCLX4@LPMS microspheres have been applied for the selective adsorption of proteins in real samples and had the application potential in protein adsorption, drug delivery, biosensors, and other biomedical fields.


Calix[4]arene tetracarboxylic acid-treated lipase immobilized onto metal-organic framework: Biocatalyst for ester hydrolysis and kinetic resolution

Elif Ozyilmaz, Sebahat Ascioglu, Mustafa Yilmaz
PMID: 33548316   DOI: 10.1016/j.ijbiomac.2021.02.003

Abstract

Metal organic frameworks (MOFs) are hybrid organic inorganic materials with unique properties such as well-defined pore structure, extremely high surface area, excellent chemical-thermal stability. MOFs-based constructs have been extensively engineered and used for applications, such as enzyme immobilization for bio-catalysis. To obtained a zeolitic imidazole framework-8 (ZIF-8) for enzyme immobilization, Candida rugosa lipase (CRL) was pretreated with calix [4]arene tetracarboxylic acid (Calix) and reacted with Zn and imidazole by co-precipitation method. The prepared biocomposite was characterized by SEM, EDX, FT-IR, and XRD. The prepared CRL@Calix-ZIF-8 with high encapsulation efficiency showed improved resistance to alkali and thermal conditions. The CRL@Calix-ZIF-8 with the biocatalytic activity was 2-folds higher than that of the CRL@ZIF-8 (without Calix). The free lipase lost its catalytic activity completely at 60 °C after 100 min, while the CRL@Calix-ZIF-8 and CRL@ZIF-8 retained about 84% and 73%. It was found that CRL@Calix-ZIF-8 and CRL@ZIF-8 still retained ~83 and 67% of catalytic activity after its 6th use, respectively. The kinetic resolution of the immobilized lipases was examined for enantioselective hydrolysis of racemic naproxen methyl ester. CRL@Calix-ZIF-8 showed enantioselectivity against the racemic naproxen methyl ester, with E = 183 and 131 compared to the CRL@ZIF-8.


Novel Peptide-Calix[4]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity

Grazia Maria Letizia Consoli, Rita Tosto, Ausilia Baglieri, Salvatore Petralia, Tiziana Campagna, Giuseppe Di Natale, Stefania Zimbone, Maria Laura Giuffrida, Giuseppe Pappalardo
PMID: 33844495   DOI: 10.1021/acschemneuro.1c00117

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative condition affecting people in the elderly. Targeting aggregation of β-amyloid peptides (Aβ) is considered a promising approach for the therapeutic treatment of the disease. Peptide based inhibitors of β-amyloid fibrillation are emerging as safe drug candidates as well as interesting compounds for early diagnosis of AD. Peptide conjugation via covalent bond with functional moieties enables the resultant hybrid system to acquire desired functions. Here we report the synthesis, the structural characterization, and the Aβ
interaction of a
-amino-calix[4]arene derivative bearing a GPGKLVFF peptide pendant at the lower rim. We demonstrate that the
-amino-calix[4]arene-GPGKLVFF conjugate alters the Aβ
aggregation pathways by preventing Aβ
's conformational transition from random coil to β-sheet with concomitant changes of the aggregation kinetic profile as evidenced by circular dichroism (CD), thioflavin T (ThT), and dynamic light scattering (DLS) measurements, respectively. High resolution mass spectrometry (HR-MS) confirmed a direct interaction of the
-amino-calix[4]arene-GPGKLVFF conjugate with Aβ
monomer which provided insight into a possible working mechanism, whereas the alteration of the Aβ
's fibrillary architecture, by the calix-peptide conjugate, was further validated by atomic force microscopy (AFM) imaging. Finally, the herein proposed compound was shown to be effective against Aβ
oligomers' toxicity in differentiated neuroblastoma cells, SH-SY5Y.


Sulfonated calix[4]arene functionalized SiO

Dandan Deng, Xu Yang, Jinying An, Kai Zhang, Shen Lin, XiangChao Dong
PMID: 33379044   DOI: 10.1016/j.talanta.2020.121819

Abstract

Lysine methylations are common protein post-translational modifications (PTMs), that play significant roles in regulating gene activities. Studies of their functions and connections with diseases have important values. However, due to the small variations from their native structures and very low component proportions, it is very difficult to extract methylated peptides from biological mixtures. In this research, a new material that utilizes sulfonated calix[4]arene (SC4A) as the recognition unit and silica coated with TiO
as carrier, denoted as SiO
@TiO
@SC4A, was synthesized. The equilibrium binding experiments demonstrated that SiO
@TiO
@SC4A can identify lysine and arginine methylation and peptides with these methylated residues. The maximum isotherm binding capacities are 70.0, 55.9, 31.4 and 24.8 μmol g
for Lys(Me
), Lys(Me)
, Lys(Me) and Lys, respectively. It demonstrated that the higher the degree of methylation, the stronger the interactions. In addition, the analyses of high performance liquid chromatography (HPLC) and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF) demonstrated that peptides with methylated lysine or arginine can be selectively extracted from spiked histone trypsin digestion. The recoveries for the spiked GGAK(Me)R, GGAKR(Me)
and GGAK(Me)
R are 83%, 78%, and 84% respectively. The experiments from the nuclear extracts of HeLa cells also illustrated that SiO
@TiO
@SC4A holds a potential in the enrichment and identification of lysine methylations.


Characterization of a Molecule Partially Confined at the Pore Mouth of a Zeotype

Nicolás A Grosso-Giordano, Christian Schroeder, Le Xu, Andrew Solovyov, David W Small, Hubert Koller, Stacey I Zones, Alexander Katz
PMID: 33522703   DOI: 10.1002/anie.202100166

Abstract

We investigate the interaction between a molecule and a pore mouth-a critical step in adsorption processes-by characterizing the conformation of a macrocyclic calix[4]arene-Ti
complex, which is grafted on the external surface of a zeotype (*-SVY). X-ray absorption and
C{
H} CPMAS NMR spectroscopies independently detect a unique conformation of this complex when it is grafted at crystallographically equivalent locations that lie at the interface of 7 Å hemispherical microporous cavities and the external surface. Electronic structure calculations support the presence of this unique conformation, and suggest that it is brought about by a specific orientation of the macrocycle that maximizes non-covalent interactions between calix[4]arene upper-rim tert-butyl substituents and the microporous-cavity walls. Our comparative study provides a rare "snapshot" of a molecule partially confined at a pore mouth, an essential intermediate for adsorption into micropores, and demonstrates how surrounding environment controls this confinement in a sensitive fashion.


Dioxygen Activation and Pyrrole α-Cleavage with Calix[4]pyrrolato Aluminates: Enzyme Model by Structural Constraint

Lukas Maximilian Sigmund, Christopher Ehlert, Markus Enders, Jürgen Graf, Ganna Gryn'ova, Lutz Greb
PMID: 33955154   DOI: 10.1002/anie.202104916

Abstract

The present work describes the reaction of triplet dioxygen with the porphyrinogenic calix[4]pyrrolato aluminates to alkylperoxido aluminates in high selectivity. Multiconfigurational quantum chemical computations disclose the mechanism for this spin-forbidden process. Despite a negligible spin-orbit coupling constant, the intersystem crossing (ISC) is facilitated by singlet and triplet state degeneracy and spin-vibronic coupling. The formed peroxides are stable toward external substrates but undergo an unprecedented oxidative pyrrole α-cleavage by ligand aromatization/dearomatization-initiated O-O σ-bond scission. A detailed comparison of the calix[4]pyrrolato aluminates with dioxygen-related enzymology provides insights into the ISC of metal- or cofactor-free enzymes. It substantiates the importance of structural constraint and element-ligand cooperativity for the functions of aerobic life.


1,3-Diketone Calix[4]arene Derivatives-A New Type of Versatile Ligands for Metal Complexes and Nanoparticles

Sergey N Podyachev, Rustem R Zairov, Asiya R Mustafina
PMID: 33668373   DOI: 10.3390/molecules26051214

Abstract

The present review is aimed at highlighting outlooks for cyclophanic 1,3-diketones as a new type of versatile ligands and building blocks of the nanomaterial for sensing and bioimaging. Thus, the main synthetic routes for achieving the structural diversity of cyclophanic 1,3-diketones are discussed. The structural diversity is demonstrated by variation of both cyclophanic backbones (calix[4]arene, calix[4]resorcinarene and thiacalix[4]arene) and embedding of different substituents onto lower or upper macrocyclic rims. The structural features of the cyclophanic 1,3-diketones are correlated with their ability to form lanthanide complexes exhibiting both lanthanide-centered luminescence and magnetic relaxivity parameters convenient for contrast effect in magnetic resonance imaging (MRI). The revealed structure-property relationships and the applicability of facile one-pot transformation of the complexes to hydrophilic nanoparticles demonstrates the advantages of 1,3-diketone calix[4]arene ligands and their complexes in developing of nanomaterials for sensing and bioimaging.


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